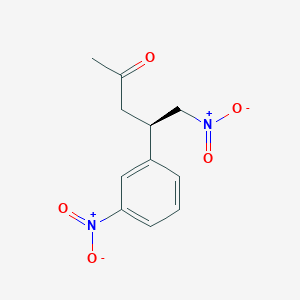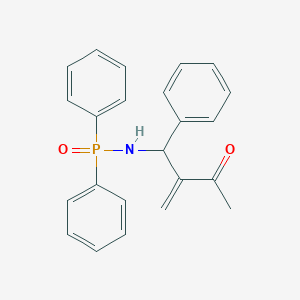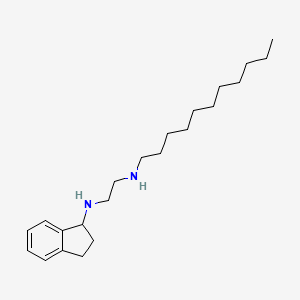
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Linking with Ethane-1,2-diamine: The final step involves the condensation of the indane and undecyl intermediates with ethane-1,2-diamine under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its antiproliferative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, which play a crucial role in cellular processes like growth and proliferation. The compound may also interfere with signaling pathways involved in cell cycle regulation, leading to its antiproliferative effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific structural configuration, which combines an indane moiety with an undecyl chain and an ethane-1,2-diamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
627522-38-7 |
|---|---|
Fórmula molecular |
C22H38N2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
N'-(2,3-dihydro-1H-inden-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H38N2/c1-2-3-4-5-6-7-8-9-12-17-23-18-19-24-22-16-15-20-13-10-11-14-21(20)22/h10-11,13-14,22-24H,2-9,12,15-19H2,1H3 |
Clave InChI |
CBDDMSLMEHNNQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
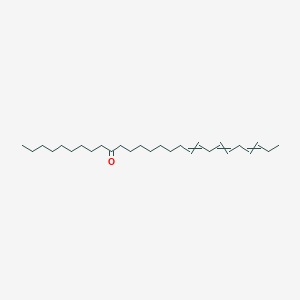

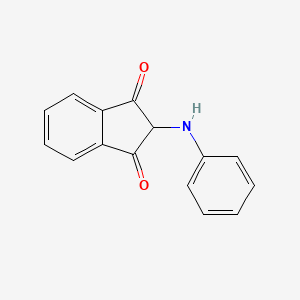
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

